molecular formula C29H25F4N3O5S B8748030 Tropifexor

Tropifexor

Número de catálogo: B8748030
Peso molecular: 603.6 g/mol
Clave InChI: VYLOOGHLKSNNEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tropifexor is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a trifluoromethoxyphenyl group, an isoxazole ring, and a benzo[d]thiazole moiety, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Common synthetic routes may include Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Tropifexor can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted analogs.

Aplicaciones Científicas De Investigación

Treatment of Nonalcoholic Steatohepatitis (NASH)

NASH is a significant public health concern due to its increasing prevalence and lack of approved pharmacological treatments. Tropifexor has emerged as a promising candidate in clinical trials aimed at addressing this condition:

  • Phase 2 Studies : The FLIGHT-FXR study evaluated the safety and efficacy of this compound in patients with stage 2-3 fibrotic NASH. Results indicated significant reductions in hepatic fat fraction and alanine aminotransferase levels compared to placebo .
  • Dose-Dependent Efficacy : Higher doses of this compound (140 µg and 200 µg) resulted in substantial improvements in key biomarkers associated with NASH, demonstrating its potential as a therapeutic option for managing this disease .

Impact on Liver Histology

Preclinical studies utilizing mouse models have demonstrated that treatment with this compound leads to:

  • Histological Improvements : Significant reductions in steatosis, lobular inflammation, and hepatocyte ballooning were observed after treatment with this compound .
  • Gene Expression Modulation : Transcriptomic analyses revealed that this compound regulates a unique gene signature associated with oxidative stress reduction and inflammation control, further supporting its therapeutic potential .

Case Study 1: Efficacy in Rodent Models

In a study involving the STAM mouse model of NASH, this compound was administered at doses of 0.1 mg/kg and 0.3 mg/kg. The findings showed:

  • A significant decrease in the NAFLD Activity Score (NAS), which assesses steatosis, inflammation, and ballooning degeneration.
  • Histological analysis confirmed that liver damage was markedly reduced, indicating effective disease reversal at low doses .

Case Study 2: Clinical Trial Outcomes

In the FLIGHT-FXR trial, patients receiving this compound exhibited:

  • Sustained reductions in gamma-glutamyl transferase (GGT) levels over 48 weeks.
  • Improvements in patient-reported outcomes related to symptoms such as itching, although some differences diminished over time .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

Study TypePopulationKey FindingsDuration
Phase 2 FLIGHT-FXRPatients with NASHSignificant reduction in hepatic fat fractionUp to 48 weeks
PreclinicalSTAM miceReduced NAS; improved liver histologyVaries by study
Clinical TrialVarious dosagesDose-dependent improvements in biomarkers12 weeks

Mecanismo De Acción

The mechanism of action of Tropifexor involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular

C29H25F4N3O5S

Peso molecular

603.6 g/mol

Nombre IUPAC

2-[3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)

Clave InChI

VYLOOGHLKSNNEK-UHFFFAOYSA-N

SMILES canónico

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a 25-mL round-bottom flask equipped with a stir bar was added sequentially methyl 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylate (0.55 g, 0.89 mmol), 4.0 mL of THF, 2.0 mL of MeOH, and 3 N aqueous KOH solution (1 mL, 3 mmol). The resulting homogenous solution was stirred for 1 hour at 70° C., cooled to RT, and then quenched with AcOH (roughly 0.2 mL of glacial acetic, 3 mmoles) until pH=6 was achieved (Whatman class pH strip paper). At this time the reaction was diluted with ethyl acetate (40 mL) and washed with water (3×5 mL). The ethyl acetate fraction was concentrated under vacuum to give to an oily residue. To the resulting oil was then added 6 mL of MeOH. The oil quickly dissolved, then immediately began to crystallize. Upon standing for 2.5 hrs the mother liquor was withdrawn and crystals washed (3×2 mL of ice cold MeOH). The crystals were dried via vacuum (10 mm Hg pressure at 45° C. overnight) and then recrystallized from acetonitrile, filtered, and dried under vacuum to give the desired product 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylic acid.
Name
methyl 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.